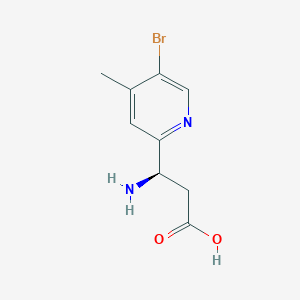

(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid

Descripción

(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with bromine and methyl groups at the 5- and 4-positions, respectively. The compound’s stereochemistry at the C3 position (R-configuration) and its heteroaromatic substituents distinguish it from canonical amino acids.

Propiedades

Fórmula molecular |

C9H11BrN2O2 |

|---|---|

Peso molecular |

259.10 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |

Clave InChI |

GWJDQAWJSPKMIJ-SSDOTTSWSA-N |

SMILES isomérico |

CC1=CC(=NC=C1Br)[C@@H](CC(=O)O)N |

SMILES canónico |

CC1=CC(=NC=C1Br)C(CC(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Aplicaciones Científicas De Investigación

Drug Development

(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is being explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The compound's ability to interact with specific biological targets makes it a candidate for developing treatments for various diseases, including:

- Neurological Disorders : Its structural analogs have shown promise in modulating neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated compounds structurally related to (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that modifications to the pyridine ring enhanced neuroprotective activity, suggesting that further exploration of this compound could yield beneficial therapeutic agents .

Antimicrobial Activity

Research indicates that (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid exhibits antimicrobial properties. This makes it a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of pyridine-based compounds, including (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid. The findings revealed significant activity against Gram-positive bacteria, highlighting its potential as an active ingredient in antibiotic formulations .

Skin Care Formulations

In the cosmetic industry, (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is being investigated for its role in skin care products due to its moisturizing and anti-inflammatory properties. Its ability to enhance skin hydration and reduce irritation makes it suitable for formulating creams and lotions.

Case Study: Formulation Stability

A research project focused on developing topical formulations containing (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid demonstrated improved stability and skin compatibility compared to traditional formulations. The study employed response surface methodology to optimize formulation parameters, resulting in a product with enhanced sensory attributes and moisturizing effects .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug development for neurological disorders | Neuroprotective effects observed in related compounds |

| Pharmacology | Antimicrobial activity against resistant bacteria | Significant efficacy against Gram-positive strains |

| Cosmetics | Skin care formulations with moisturizing properties | Improved stability and sensory attributes in formulations |

Mecanismo De Acción

The mechanism of action of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its brominated and methylated pyridine moiety. Below is a comparative analysis with related derivatives:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects: The bromine in (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid increases steric bulk and electron-withdrawing properties compared to fluorine or hydrogen in analogs. This may influence binding to hydrophobic pockets in biological targets .

Biological Activity :

- Thiazole-containing analogs (e.g., compounds in ) exhibit antimycobacterial activity due to the thiazole ring’s ability to chelate metal ions or disrupt cell wall synthesis. In contrast, brominated pyridine derivatives may target bromodomain-containing proteins or halogen-bonding interfaces .

- Fluorinated compounds (e.g., ) show enhanced metabolic stability compared to brominated derivatives, which may undergo debromination in vivo.

Synthetic Accessibility :

- Bromination at the 5-position of pyridine requires specialized reagents (e.g., N-bromosuccinimide), increasing synthetic complexity compared to fluorine or methyl group introduction .

Actividad Biológica

(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly in relation to its pharmacological properties.

Structural Characteristics

- Molecular Formula : C₆H₇BrN₂O

- Molecular Weight : 203.04 g/mol

- CAS Number : 889943-27-5

- InChIKey : MJCZLSIEABVIDQ-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a bromine and a methyl group, which contributes to its biological activity. The presence of an amino acid moiety enhances its interaction with biological targets.

1. Cytotoxicity and Antiproliferative Effects

Research has indicated that derivatives of amino acids, including (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and other cancer lines, suggesting potential applications in cancer therapy .

2. Anti-Fibrotic Activity

Recent studies have explored the anti-fibrotic properties of related compounds. For example, derivatives have been tested for their ability to inhibit collagen synthesis in liver fibrosis models. Compounds exhibiting inhibitory rates between 66.72% to 97.44% against collagen production have been noted, indicating that (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid may also possess similar properties .

Case Study 1: In Vitro Evaluation

In a study evaluating the structure–activity relationship (SAR) of aspartic acid derivatives, several compounds demonstrated superior inhibitory effects on collagen synthesis compared to standard treatments like EGCG (Epigallocatechin gallate). The study highlighted that modifications in the amino acid structure significantly influenced biological activity, suggesting that (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid could be optimized for enhanced efficacy .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that compounds similar to (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid inhibit the activation of LX-2 cells induced by inflammatory stimuli. This was associated with reduced expression of fibrosis markers such as COL1A1 and α-SMA, implicating the compound's potential role in modulating inflammatory pathways involved in fibrosis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 889943-27-5 |

| Lipinski Rule Compliance | Yes (0 violations) |

| Predicted BBB Permeability | Yes |

| Cytotoxicity IC₅₀ (A549) | <10 µM |

Q & A

Q. What synthetic strategies are recommended for preparing (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral transition-metal catalysts) or enzymatic resolution. For pyridine derivatives, a multi-step approach is typical:

Core Construction : Coupling 5-bromo-4-methylpyridine-2-carbaldehyde with a chiral glycine equivalent (e.g., Ellman’s sulfinamide) to establish the stereocenter .

Protection/Deprotection : Use Boc or Fmoc groups to protect the amine during intermediate reactions.

Purification : Chiral HPLC or crystallization with diastereomeric salts ensures enantiomeric purity.

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Schlenk techniques may prevent moisture-sensitive intermediates from degrading .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its stereochemistry?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using COSY/HSQC to resolve overlapping signals, particularly for the pyridine ring and chiral center. The 5-bromo substituent causes distinct deshielding in aromatic protons .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .

- X-ray Crystallography : Definitive proof of stereochemistry requires single-crystal analysis.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9H10BrN2O2).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based assays)?

- Methodological Answer : Contradictions may arise from:

- Cell Permeability : Use logP calculations or fluorescent analogs to assess membrane penetration. Modify substituents (e.g., methyl groups) to enhance bioavailability .

- Metabolic Interference : Perform metabolite profiling (LC-MS) to identify degradation products. Compare results under varying pH/temperature conditions .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Example : If cell-free assays show inhibition of a kinase but cell-based assays do not, test for off-target binding or competitive inhibition by endogenous substrates .

Q. What strategies optimize metabolic stability while retaining target affinity for this compound?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., halogens) at the 5-position of the pyridine ring to block cytochrome P450 oxidation .

- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to reduce glucuronidation .

- Prodrug Approach : Esterify the carboxylic acid to improve absorption, with enzymatic cleavage in vivo .

- In Silico Tools : Use QSAR models to predict metabolic hotspots (e.g., Site of Metabolism predictions via StarDrop or Schrödinger).

Q. How do steric and electronic effects of the 5-bromo and 4-methyl substituents influence binding to biological targets?

- Methodological Answer :

- Steric Effects : The 4-methyl group may restrict rotational freedom, favoring a bioactive conformation. Molecular dynamics simulations can assess conformational stability .

- Electronic Effects : The 5-bromo substituent increases electron density on the pyridine ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., kinases).

- Comparative Studies : Synthesize analogs (e.g., 5-chloro, 5-fluoro) and compare IC50 values to isolate electronic contributions .

Critical Considerations

- Safety : Handle brominated compounds under fume hoods; avoid skin contact (irritation risks) .

- Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, solvent purity) to ensure consistency .

- Collaboration : Partner with crystallography labs for structural validation and computational chemists for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.